molecular formula C26H27N5O3 B10900495 (3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-[4-(phenylamino)phenyl]butanamide

(3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-[4-(phenylamino)phenyl]butanamide

Cat. No.: B10900495
M. Wt: 457.5 g/mol
InChI Key: RAGMJFGIVRLILR-UXHLAJHPSA-N
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Description

N~1~-(4-ANILINOPHENYL)-3-{(E)-2-[2-(4-ETHYLANILINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an anilinophenyl group and an ethylanilino group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of N1-(4-ANILINOPHENYL)-3-{(E)-2-[2-(4-ETHYLANILINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the anilinophenyl intermediate: This step involves the reaction of aniline with a suitable reagent to form the anilinophenyl group.

    Introduction of the ethylanilino group: This step involves the reaction of ethylaniline with an appropriate reagent to introduce the ethylanilino group.

    Coupling of intermediates: The final step involves coupling the anilinophenyl and ethylanilino intermediates under specific reaction conditions to form the target compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N~1~-(4-ANILINOPHENYL)-3-{(E)-2-[2-(4-ETHYLANILINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~1~-(4-ANILINOPHENYL)-3-{(E)-2-[2-(4-ETHYLANILINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N1-(4-ANILINOPHENYL)-3-{(E)-2-[2-(4-ETHYLANILINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N~1~-(4-ANILINOPHENYL)-3-{(E)-2-[2-(4-ETHYLANILINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE can be compared with similar compounds such as:

    N,N’-BIS(4-ANILINOPHENYL)-1,4-DIAZABUTADIENE: This compound shares structural similarities but differs in its functional groups and reactivity.

    Tolyloyl Propionamide: Another related compound with different substituents, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

N'-[(E)-[4-(4-anilinoanilino)-4-oxobutan-2-ylidene]amino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C26H27N5O3/c1-3-19-9-11-23(12-10-19)29-25(33)26(34)31-30-18(2)17-24(32)28-22-15-13-21(14-16-22)27-20-7-5-4-6-8-20/h4-16,27H,3,17H2,1-2H3,(H,28,32)(H,29,33)(H,31,34)/b30-18+

InChI Key

RAGMJFGIVRLILR-UXHLAJHPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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